(4-Formylfuran-2-yl)boronic acid;1-iodo-2,3,4,5-tetramethylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Formylfuran-2-yl)boronic acid: and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct chemical compounds with unique properties and applications. (4-Formylfuran-2-yl)boronic acid is a boronic acid derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . 1-iodo-2,3,4,5-tetramethylbenzene is an iodinated aromatic compound used in various chemical reactions and as an intermediate in organic synthesis .

Métodos De Preparación

(4-Formylfuran-2-yl)boronic acid

The synthesis of (4-Formylfuran-2-yl)boronic acid typically involves the reaction of 2-furancarboxaldehyde with triisopropyl borate in the presence of sodium powder and biphenyl in tetrahydrofuran (THF) under an inert atmosphere . The reaction mixture is then quenched with hydrochloric acid to yield the desired product .

1-iodo-2,3,4,5-tetramethylbenzene

1-iodo-2,3,4,5-tetramethylbenzene can be synthesized by iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane .

Análisis De Reacciones Químicas

(4-Formylfuran-2-yl)boronic acid

Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation: It can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of the formyl group can yield alcohol derivatives.

1-iodo-2,3,4,5-tetramethylbenzene

Substitution Reactions: This compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Coupling Reactions: It can participate in coupling reactions such as Heck and Sonogashira couplings.

Aplicaciones Científicas De Investigación

(4-Formylfuran-2-yl)boronic acid

Organic Synthesis: Used as a reagent in the synthesis of π-extended heteroarylfuran systems.

Material Science: Involved in the synthesis of stable dye-sensitized solar cells.

Pharmaceuticals: Used in the synthesis of biologically active molecules, including HIV-1 integrase inhibitors and epidermal growth factor receptor inhibitors.

1-iodo-2,3,4,5-tetramethylbenzene

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

Material Science: Involved in the preparation of advanced materials and polymers.

Mecanismo De Acción

(4-Formylfuran-2-yl)boronic acid

The primary mechanism of action involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond .

1-iodo-2,3,4,5-tetramethylbenzene

Comparación Con Compuestos Similares

(4-Formylfuran-2-yl)boronic acid

Similar Compounds: 5-formyl-2-furanylboronic acid, 2-formylphenylboronic acid.

Uniqueness: The presence of both formyl and boronic acid groups makes it a versatile reagent in organic synthesis.

1-iodo-2,3,4,5-tetramethylbenzene

Propiedades

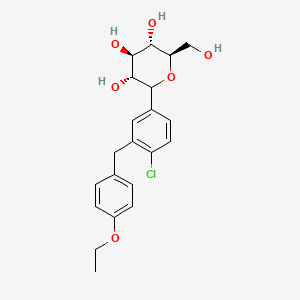

Fórmula molecular |

C15H18BIO4 |

|---|---|

Peso molecular |

400.02 g/mol |

Nombre IUPAC |

(4-formylfuran-2-yl)boronic acid;1-iodo-2,3,4,5-tetramethylbenzene |

InChI |

InChI=1S/C10H13I.C5H5BO4/c1-6-5-10(11)9(4)8(3)7(6)2;7-2-4-1-5(6(8)9)10-3-4/h5H,1-4H3;1-3,8-9H |

Clave InChI |

RBRHTTOOZFLVPI-UHFFFAOYSA-N |

SMILES canónico |

B(C1=CC(=CO1)C=O)(O)O.CC1=CC(=C(C(=C1C)C)C)I |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((Methoxymethyl)thio)-1H-benzo[d]imidazole](/img/structure/B12818791.png)

![[Methyl(phenyl)phosphanyl]acetonitrile](/img/structure/B12818793.png)

![(R)-N-((R)-1-([1,1'-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12818794.png)

![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B12818814.png)

![2-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12818851.png)